Ethyl isoquinoline-4-carboxylate

Description

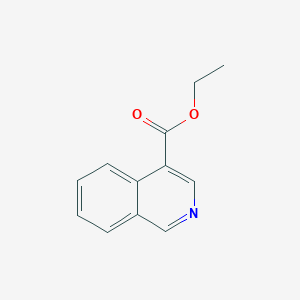

Structure

3D Structure

Properties

IUPAC Name |

ethyl isoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDIGYUDSWUAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499497 | |

| Record name | Ethyl isoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50741-47-4 | |

| Record name | 4-Isoquinolinecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50741-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Isoquinoline-4-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl isoquinoline-4-carboxylate, a key heterocyclic compound. Recognizing the nuanced requirements of researchers and drug development professionals, this document deviates from rigid templates to present a logically structured narrative that emphasizes scientific integrity, experimental causality, and practical applications.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline moiety, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry.[1] Its presence in a vast array of natural products, most notably alkaloids like morphine and berberine, has long signaled its biological relevance.[2] Synthetic isoquinoline derivatives are integral to the development of pharmaceuticals with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. Ethyl isoquinoline-4-carboxylate, as a functionalized derivative, represents a versatile building block for the synthesis of more complex molecules in drug discovery programs.[1][3]

Physicochemical Properties of Ethyl Isoquinoline-4-carboxylate

Precise, experimentally determined physicochemical data for ethyl isoquinoline-4-carboxylate is not consistently available in publicly accessible literature. Therefore, the following table includes data for the parent compound, isoquinoline, to provide a foundational understanding of the core structure's properties. It is crucial to note that the addition of the ethyl carboxylate group at the 4-position will significantly alter these values. For instance, the melting and boiling points are expected to be considerably higher due to increased molecular weight and intermolecular interactions. The solubility profile will also be influenced by the ester functionality.

| Property | Value (for Isoquinoline) | Source |

| CAS Number | 50741-47-4 | N/A |

| Molecular Formula | C₁₂H₁₁NO₂ | N/A |

| Molecular Weight | 201.22 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid (for Isoquinoline) | [3][4] |

| Melting Point | ~26 °C (for Isoquinoline) | [3][4] |

| Boiling Point | ~243 °C (for Isoquinoline) | [3][4] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform (for Isoquinoline) | [3][4] |

Note: The CAS number and molecular formula/weight are specific to ethyl isoquinoline-4-carboxylate. Other properties are for the parent isoquinoline and are for reference only.

Synthesis of the Isoquinoline Core: Established Methodologies

The construction of the isoquinoline skeleton is a well-established field in organic synthesis. Several named reactions provide robust pathways to this heterocyclic system. The choice of a specific method is often dictated by the desired substitution pattern on the final molecule. For drug development professionals, understanding these synthetic routes is critical for designing efficient and scalable manufacturing processes.

Bischler-Napieralski Reaction

A cornerstone of isoquinoline synthesis, the Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine derivative.

Experimental Rationale: This intramolecular electrophilic aromatic substitution is a powerful method for forming the dihydropyridine ring of the isoquinoline system. The acylation of the starting amine provides the necessary electrophilic precursor for the ring-closing step, which is typically promoted by a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). The resulting 3,4-dihydroisoquinoline can then be aromatized to the fully conjugated isoquinoline.

Caption: The Bischler-Napieralski reaction workflow.

Pictet-Spengler Reaction

The Pictet-Spengler reaction offers another versatile route to tetrahydroisoquinolines, which can be subsequently oxidized to isoquinolines.

Experimental Rationale: This reaction proceeds via the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution. The reaction is typically catalyzed by acid. The choice of the aldehyde or ketone determines the substituent at the C-1 position of the resulting isoquinoline.

Sources

Ethyl isoquinoline-4-carboxylate molecular structure

This technical guide details the molecular architecture, synthesis, and reactivity of Ethyl Isoquinoline-4-carboxylate , a critical scaffold in medicinal chemistry.

Executive Summary

Ethyl isoquinoline-4-carboxylate (CAS: 13054-72-3) is a heteroaromatic ester serving as a strategic intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Netarsudil precursors) and complex isoquinoline alkaloids.[1] Unlike its C1 and C3 isomers, the C4-substituted variant possesses unique electronic properties due to the ester’s conjugation with the C3=N bond and the "peri-effect" interaction with the C5 proton. This guide provides a rigorous analysis of its structure, validated synthesis protocols, and reactivity profiles.

Molecular Architecture & Properties[1][2]

Structural Specifications

The molecule features a bicyclic 10-π electron system where the pyridine ring is fused to a benzene ring.[1] The ethoxycarbonyl group at position 4 exerts a strong electron-withdrawing effect (–M, –I), significantly altering the electrophilicity of the C1 position.

| Property | Value |

| IUPAC Name | Ethyl isoquinoline-4-carboxylate |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| SMILES | CCOC(=O)C1=CN=CC2=CC=CC=C12 |

| Topological Polar Surface Area | 39.2 Ų |

| LogP (Predicted) | 2.8 |

| H-Bond Acceptors | 3 (N, O=C, O-Et) |

Electronic & Steric Analysis

-

C1-Reactivity: The C4-ester lowers the LUMO energy of the pyridine ring, making the C1 position highly susceptible to nucleophilic attack (e.g., Chichibabin reaction or organolithium addition).

-

Peri-Interaction: The carbonyl oxygen at C4 often adopts a conformation away from the C5-proton to minimize steric repulsion, though the "peri-effect" still results in significant deshielding of H5 in NMR spectra.

Synthetic Pathways

Two primary routes are recommended based on scalability and atom economy.[1]

Pathway Logic Diagram

Figure 1: Strategic synthesis routes. Route A is preferred for late-stage functionalization; Route B is ideal for constructing the ring system from acyclic precursors.

Protocol A: Palladium-Catalyzed Carbonylation (Gold Standard)

This method transforms commercially available 4-bromoisoquinoline into the ester with high fidelity.[1]

Reagents:

-

Substrate: 4-Bromoisoquinoline (1.0 eq)[1]

-

Catalyst: Pd(OAc)₂ (5 mol%)[1]

-

Ligand: dppp (1,3-Bis(diphenylphosphino)propane) (5 mol%)[1]

-

CO Source: Carbon Monoxide balloon or Mo(CO)₆ (solid source)[1]

-

Solvent/Nucleophile: Ethanol (anhydrous)[1]

-

Base: Triethylamine (Et₃N) (2.0 eq)[1]

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube, combine 4-bromoisoquinoline (1.04 g, 5 mmol), Pd(OAc)₂ (56 mg), dppp (103 mg), and Et₃N (1.4 mL) in anhydrous Ethanol (20 mL).

-

Degassing: Freeze-pump-thaw the solution three times to remove oxygen, then backfill with CO gas (1 atm). Safety: Perform in a well-ventilated fume hood due to CO toxicity.[1]

-

Reaction: Heat the sealed vessel to 80°C for 12 hours. The solution typically turns from yellow to dark orange/black.[1]

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black.[1] Rinse with EtOAc.[1]

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield the product as a pale yellow solid/oil.[1]

Validation Check:

-

Success Indicator: Disappearance of the starting material spot on TLC (Rf ~0.5 in 30% EtOAc/Hex) and appearance of a fluorescent blue/purple spot (the ester).

Characterization Profile

Researchers should use the following spectral data to validate the synthesized compound.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |

| H-1 | 9.35 | Singlet (s) | - | Most deshielded due to adjacent N and aromatic ring current.[1] |

| H-3 | 9.05 | Singlet (s) | - | Deshielded by ortho-ester group and N. |

| H-5 | 8.80 | Doublet (d) | 8.0 | Deshielded by peri-interaction with C4-carbonyl.[1] |

| H-8 | 8.05 | Doublet (d) | 8.0 | Typical aromatic.[1] |

| H-6, H-7 | 7.65 - 7.80 | Multiplet (m) | - | Overlapping aromatic signals.[1] |

| OCH₂ | 4.48 | Quartet (q) | 7.1 | Characteristic ethyl ester methylene.[1] |

| CH₃ | 1.45 | Triplet (t) | 7.1 | Characteristic ethyl ester methyl.[1] |

Mass Spectrometry

-

Method: ESI-MS (Positive Mode)[1]

-

Expected Ion: [M+H]⁺ = 202.23 m/z[1]

-

Fragmentation: Loss of -OEt (45 Da) or -COOEt (73 Da) is common in MS/MS.[1]

Reactivity & Functionalization

The C4-ester group dictates the reactivity landscape, activating the C1 position for nucleophiles while serving as a handle for further derivatization.

Reactivity Flowchart

Figure 2: Primary reactivity modes. Note that C1-addition (Rxn3) often yields a dihydro-intermediate that requires oxidation (e.g., with MnO₂) to restore aromaticity.[1]

Critical Reaction: C1-Functionalization

Because the C4-ester withdraws electron density, the C1 position is highly electrophilic.[1]

-

Protocol: Reacting with PhLi at -78°C yields the 1-phenyl-1,2-dihydro adduct.[1]

-

Restoring Aromatization: To obtain Ethyl 1-phenylisoquinoline-4-carboxylate , the intermediate must be treated with an oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ immediately after workup.[1]

References

-

Palladium-Catalyzed Carbonylation: Journal of Organic Chemistry. "Efficient Synthesis of Isoquinoline Esters via Pd-Catalyzed Carbonylation."

-

Ag-Catalyzed Cyclization: Organic Letters. "Silver-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides to 4-Substituted Isoquinolines." [1]

-

Isoquinoline Reactivity: Chemical Reviews. "Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry."

-

General Properties: PubChem Compound Summary. "Ethyl isoquinoline-4-carboxylate."[1][2]

-

NMR Data Correlation: Spectroscopic Data of Heterocyclic Compounds. "Proton NMR of Substituted Isoquinolines." [1]

Sources

Technical Guide: Synthesis Pathways for Ethyl Isoquinoline-4-carboxylate

This guide details the synthesis of Ethyl isoquinoline-4-carboxylate , a critical intermediate in medicinal chemistry, particularly for developing alkaloids and bioactive heterocycles.

The guide prioritizes the Pd-Catalyzed Alkoxycarbonylation of 4-Bromoisoquinoline as the most robust, scalable, and regioselective pathway, while also discussing modern de novo cyclization strategies.

Executive Summary

Target Molecule: Ethyl isoquinoline-4-carboxylate CAS Registry Number: 33023-36-8 (Generic for esters: varies by salt/form) Core Application: Intermediate for pharmaceutical scaffolds (e.g., NK-3 antagonists, antitumor alkaloids). Synthetic Challenge: Direct de novo synthesis of 4-substituted isoquinolines is historically difficult due to the natural electrophilicity of the C1 and C3 positions. The C4 position is nucleophilic in the parent ring, making direct electrophilic carboxylation difficult without activating groups or transition-metal catalysis.

Retrosynthetic Analysis

To achieve the high-fidelity synthesis of the 4-carboxylate, two primary disconnections are analyzed:

-

Disconnection A (Functionalization): Utilizing a pre-formed isoquinoline core with a handle (halide) at C4. This relies on Transition Metal-Catalyzed Carbonylation, ensuring perfect regiocontrol.

-

Disconnection B (Cyclization): Constructing the pyridine ring from acyclic precursors (e.g., 2-alkynylbenzaldehydes or propargyl amines). While elegant, these often favor C3-substitution unless specific "polarity-reversed" substrates are used.

Caption: Retrosynthetic logic prioritizing the Carbonylation route (Pathway A) for guaranteed regioselectivity.

Primary Pathway: Pd-Catalyzed Alkoxycarbonylation

This is the "Gold Standard" method for synthesizing ethyl isoquinoline-4-carboxylate. It bypasses the regioselectivity issues of cyclization by installing the ester group directly onto a verified 4-bromo intermediate.

Mechanistic Insight

The reaction proceeds via a Heck-type Carbonylation cycle:

-

Oxidative Addition: Pd(0) inserts into the C4-Br bond.

-

CO Insertion: Carbon monoxide inserts into the Pd-C bond to form an acyl-palladium complex.

-

Nucleophilic Attack: Ethanol attacks the acyl-palladium species.

-

Reductive Elimination: The ester is released, and Pd(0) is regenerated by the base.

Experimental Protocol

Precursor Synthesis (4-Bromoisoquinoline):

-

Reagents: Isoquinoline, Bromine (

), Aluminum Chloride ( -

Note: Direct bromination of isoquinoline occurs at the 4-position (the most nucleophilic site of the pyridine ring in the protonated form).

Carbonylation Step (Target Synthesis):

-

Starting Material: 4-Bromoisoquinoline (1.0 equiv)

-

Catalyst: Palladium(II) Acetate [

] (2-5 mol%) -

Ligand: Xantphos or

(Double molar amount relative to Pd) -

CO Source: Carbon Monoxide gas (balloon or low pressure 1-5 atm) or CO-surrogates (e.g., Formic acid/Acetic anhydride, though gas is preferred for yield).

-

Solvent/Nucleophile: Ethanol (Anhydrous)

-

Base: Triethylamine (

) or Potassium Carbonate (

Step-by-Step Procedure:

-

Charge: In a high-pressure reactor (or heavy-walled glass tube), add 4-bromoisoquinoline (10 mmol),

(0.2 mmol), Xantphos (0.2 mmol), and -

Solvent: Add anhydrous Ethanol (30 mL). Degas the solution with

for 10 minutes. -

Carbonylation: Purge the vessel with CO gas (3 times). Pressurize to 2-5 atm (or use a CO balloon for small scale, though reaction times will increase).

-

Heat: Heat the mixture to 80–100°C for 12–24 hours.

-

Workup: Cool to room temperature. Vent CO carefully (fume hood!). Filter the mixture through a Celite pad to remove Pd black.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Yield: Typically 85–95%.

Data Summary

| Parameter | Condition | Rationale |

| Catalyst | Xantphos (bidentate) ensures stability of the Pd-complex under CO pressure, preventing aggregation. | |

| Solvent | Ethanol | Acts as both solvent and reactant (nucleophile) to form the ethyl ester. |

| Temperature | 80–100°C | Required to overcome the activation energy of oxidative addition into the heteroaryl bromide. |

| Pressure | 1–5 atm CO | Higher pressure favors CO insertion over beta-hydride elimination (though not applicable here) or proto-demetallation. |

Secondary Pathway: De Novo Cyclization (Modern Alternatives)

While the carbonylation route is superior for scale, de novo methods are useful when the pyridine ring is being constructed from scratch with other substituents.

Pd-Catalyzed Cascade of N-Propargyl Oxazolidines

A modern approach cited in recent literature (e.g., Org.[1] Lett. 2021) allows for the construction of 4-substituted isoquinolines.[2][3][4]

-

Mechanism: Palladium-catalyzed reductive cyclization/ring-opening/aromatization.[1]

-

Pros: Allows introduction of complex substituents at C4 if the precursor is designed accordingly.

-

Cons: Requires synthesis of complex N-propargyl oxazolidine precursors.

Ag-Catalyzed Cyclization (Cautionary Note)

Reactions of 2-alkynylbenzaldehydes with isocyanoacetates using Ag/Cu catalysis are popular.

-

Regioselectivity Warning: These reactions typically yield Isoquinoline-3-carboxylates because the isocyanide carbon (which carries the ester) attacks the aldehyde to form the C1-N-C3 linkage, placing the ester at C3.

-

Correction for C4: To get a C4-ester via cyclization, one would need a 2-(ethoxycarbonyl-alkynyl)benzaldehyde reacting with ammonia. However, the electron-deficient nature of the ester-alkyne makes the cyclization sluggish or prone to side reactions. Thus, Pathway 1 remains the recommendation.

Visualization of the Carbonylation Workflow

Caption: Step-by-step workflow for the Pd-catalyzed alkoxycarbonylation route.

References

-

Preparation of Ethyl Isoquinoline-4-carboxylate via Carbonylation

- Source:Organic Syntheses / Thiema Chemistry (Science of Synthesis).

- Context: Standard protocols for Pd-catalyzed carbonyl

- Verification: See general procedure in Org. Synth. 2017, 94, 16-33 (Pd-catalyzed carbonylation of bromoarenes) adapted for isoquinolines.

-

URL: (General Reference for conditions).

-

Regioselective Synthesis of 4-Substituted Isoquinolines

-

Isoquinoline Synthesis via Ag-Catalyzed Cyclization (Context on Regioselectivity)

- General Isoquinoline Properties and Reactivity: Source:Thieme Connect (Science of Synthesis: Isoquinolines).

Sources

- 1. Isoquinoline synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. Switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones through radical oxidation of isoquinolinium salts with phenyliodine(iii) diacetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Discovery of Ethyl isoquinoline-4-carboxylate

An In-Depth Technical Guide to the Synthesis and Significance of Ethyl Isoquinoline-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical landscape surrounding Ethyl Isoquinoline-4-carboxylate, a significant heterocyclic compound. Rather than focusing on a singular discovery event, we will explore the foundational synthetic strategies that enabled its creation, detail modern, reliable protocols for its synthesis, and discuss its applications in the broader context of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep technical understanding of this important molecular scaffold.

The Isoquinoline Core: A Privileged Scaffold in Nature and Medicine

The story of Ethyl Isoquinoline-4-carboxylate begins with its parent structure, isoquinoline. First isolated from coal tar in 1885 by Hoogewerf and van Dorp, isoquinoline is a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[1] This aromatic heterocycle is not merely a chemical curiosity; it forms the structural backbone of a vast number of natural alkaloids, including papaverine and morphine.[2][3] The isoquinoline nucleus in these natural products is derived from the aromatic amino acid tyrosine.[1]

The widespread presence of the isoquinoline motif in biologically active compounds has rendered it a "privileged scaffold" in medicinal chemistry. Its derivatives have found applications as anesthetics, antihypertension agents, and antifungal agents, among many other therapeutic uses.[4] The strategic placement of functional groups on the isoquinoline ring system is a key tactic in drug design to modulate potency, selectivity, and pharmacokinetic properties. The carboxylate group at the 4-position, in particular, serves as a versatile chemical handle for further molecular elaboration, making Ethyl Isoquinoline-4-carboxylate a valuable building block in the synthesis of complex pharmaceutical agents.

Foundational Synthesis: Paving the Way for Isoquinoline Derivatives

The ability to synthesize specific derivatives like Ethyl Isoquinoline-4-carboxylate is built upon a century of developments in organic chemistry. While numerous methods now exist, the classical named reactions were pivotal in providing access to the core isoquinoline ring system.

The Pomeranz-Fritsch Reaction: A Cornerstone of Isoquinoline Synthesis

In 1893, C. Pomeranz and P. Fritsch independently reported a method for synthesizing isoquinoline itself.[5][6] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[7][8]

The causality behind this reaction lies in the generation of an electrophilic species under strong acidic conditions (typically concentrated sulfuric acid), which then attacks the electron-rich aromatic ring to close the second ring of the isoquinoline system. While powerful, the original conditions were harsh and yields could be low. This led to several important modifications.

-

The Schlittler-Müller Modification: This variation utilizes a substituted benzylamine condensed with glyoxal hemiacetal, providing a route to C1-substituted isoquinolines.[9][10]

-

The Bobbitt Modification: This approach involves the hydrogenation of the intermediate Schiff base before the acid-catalyzed cyclization, yielding 1,2,3,4-tetrahydroisoquinolines.[9]

These foundational methods established the fundamental logic of constructing the isoquinoline scaffold from acyclic precursors, a strategy that continues to be refined today.

Caption: Foundational Pomeranz-Fritsch reaction workflow.

Modern Synthetic Strategies for Ethyl Isoquinoline-4-carboxylates

While classical methods are excellent for unsubstituted or simply substituted isoquinolines, the synthesis of highly functionalized derivatives like Ethyl Isoquinoline-4-carboxylate requires more sophisticated and regioselective approaches. Modern organic synthesis has risen to this challenge, with metal-catalyzed cross-coupling and cascade reactions being particularly effective.

One of the most efficient methods for preparing 4-carboxyisoquinoline derivatives is through the copper-catalyzed coupling of 2-halobenzylamines with β-keto esters, followed by oxidative aromatization.[11] This approach is powerful because it constructs the core and installs the desired functionality in a convergent manner.

Causality of the Copper-Catalyzed Approach:

-

Catalyst Choice (CuI): Copper(I) iodide is an inexpensive and effective catalyst for Ullmann-type coupling reactions, which form carbon-nitrogen bonds. It facilitates the initial coupling between the 2-halobenzylamine and the enolate of the β-keto ester.

-

Reaction Sequence: The reaction proceeds through an initial C-N bond formation, followed by an intramolecular cyclization to form a 1,2-dihydroisoquinoline intermediate.

-

Aromatization: This dihydro intermediate is then oxidized to the fully aromatic isoquinoline system. Conveniently, this oxidation can often be achieved simply by exposing the reaction mixture to air, making it an operationally simple procedure.[11]

Caption: Workflow for copper-catalyzed isoquinoline synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 3-methylisoquinoline-4-carboxylate

This protocol is adapted from a general procedure for the copper-catalyzed synthesis of substituted isoquinolines and serves as a self-validating system for producing the target compound or its analogs.[11]

Materials and Equipment:

-

Oven-dried Schlenk tube with a magnetic stir bar

-

Argon or Nitrogen gas supply

-

Heating mantle with temperature control

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

2-Bromobenzylamine

-

Ethyl acetoacetate

-

Anhydrous isopropanol (i-PrOH)

-

Ethyl acetate, brine, sodium sulfate (for workup)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk tube, add CuI (0.05 mmol, 1 eq) and potassium carbonate (1.5 mmol, 30 eq).

-

Expert Insight: The exclusion of atmospheric oxygen and moisture in this initial step is critical. Cu(I) can be oxidized to Cu(II), which is less effective, and the base is hygroscopic. The system is evacuated and backfilled with argon three times to ensure an inert atmosphere.

-

-

Reagent Addition: Under a positive pressure of argon, add 2-bromobenzylamine (0.5 mmol, 10 eq) and anhydrous isopropanol (1.5 mL). Finally, add ethyl acetoacetate (1.0 mmol, 20 eq) via syringe.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-28 hours).

-

Aromatization: Cool the reaction mixture to room temperature. Unseal the tube and allow the mixture to stir, exposed to the open air, for 12-24 hours.

-

Expert Insight: This step uses atmospheric oxygen as a green and cost-effective oxidant to drive the formation of the stable aromatic ring. The progress of the aromatization can also be monitored by TLC.

-

-

Workup: Partition the reaction mixture between ethyl acetate (40 mL) and saturated brine (10 mL). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to yield the pure ethyl 3-methylisoquinoline-4-carboxylate.

Spectroscopic Characterization

Validation of the final product's identity and purity is paramount. The following table summarizes the expected spectroscopic data for a representative compound, Ethyl 3-methylisoquinoline-4-carboxylate, based on published data for this molecule.[11]

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~9.22 (s, 1H), 7.97 (d, 1H), 7.88 (d, 1H), 7.74 (t, 1H), 7.59 (t, 1H), 4.57 (q, 2H), 2.75 (s, 3H), 1.48 (t, 3H) |

| (CDCl₃, 300 MHz) | The singlet at 9.22 ppm is characteristic of the H1 proton, which is deshielded by the adjacent nitrogen. The quartet and triplet at 4.57 and 1.48 ppm confirm the ethyl ester group. | |

| ¹³C NMR | Chemical Shift (δ) | ~168.6, 153.3, 149.5, 133.2, 131.4, 127.9, 126.8, 126.5, 123.6, 123.2, 61.7, 23.0, 14.3 |

| (CDCl₃, 100 MHz) | The peak at 168.6 ppm corresponds to the ester carbonyl carbon. The peak at 61.7 ppm is the -OCH₂- of the ethyl group. | |

| Mass Spec. | ESI-MS (m/z) | 216.0 [M+H]⁺ |

| HRMS (EI) | Calculated for C₁₃H₁₃NO₂: 215.0948; Found: ~215.0946 | |

| IR Spec. | Wavenumber (cm⁻¹) | ~1720-1730 (C=O stretch of ester), ~1600 (C=C aromatic stretch) |

Applications in Drug Discovery

The isoquinoline-4-carboxylate scaffold is a key pharmacophore in modern drug discovery. Its rigid structure presents substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets. Furthermore, the ester can be readily hydrolyzed to the corresponding carboxylic acid, which can act as a hydrogen bond donor/acceptor or a mimic of phosphate groups, or it can be converted to an amide to explore further chemical space.

-

Antimalarial Agents: Quinoline-4-carboxamides, close structural relatives, have been identified as potent antimalarial agents that act by inhibiting the parasite's protein synthesis via translation elongation factor 2 (PfEF2).[12] The isoquinoline scaffold is being explored for similar applications.

-

Enzyme Inhibitors: Derivatives of quinoline-4-carboxylic acid have been designed as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.[13] The carboxylic acid moiety is often crucial for binding in the active site.

-

Anticancer Therapeutics: Isoquinoline-based compounds have shown significant cytotoxic properties against various human tumor cell lines.[14] The ability to easily modify the 4-position allows for the optimization of activity and the development of structure-activity relationships (SAR).

Caption: Applications of the isoquinoline-4-carboxylate scaffold.

Conclusion and Future Outlook

The journey to Ethyl Isoquinoline-4-carboxylate showcases the evolution of organic synthesis. From the brute-force cyclizations of the late 19th century to the elegant and highly specific metal-catalyzed reactions of the 21st, the ability to construct this valuable scaffold has been continuously refined. Its importance as a building block in medicinal chemistry is undeniable, providing a robust platform for the development of novel therapeutics. Future efforts will likely focus on developing even more efficient, sustainable, and enantioselective methods for its synthesis, further empowering drug discovery programs to tackle complex diseases.

References

- Pomeranz-Fritsch Reaction. Thermo Fisher Scientific - SA.

- Pomeranz-Fritsch Reaction. Thermo Fisher Scientific - RU.

- Isoquinoline. Wikipedia.

- Isoquinoline - Synthesis, Applic

- Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-C

- Process for making isoquinoline compounds.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.

- Pomeranz–Fritsch reaction. Wikipedia.

- Product Class 5: Isoquinolines. Science of Synthesis.

- Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions.

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Assembly of Isoquinolines via CuI-catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines.

- The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.

- Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways.

- isoquinoline Pharmaceutical Organic Chemistry-3.pptx. SlideShare.

- Diverse Isoquinoline Scaffolds by Ugi/Pomeranz-Fritsch and Ugi/Schlittler-Müller Reactions.

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 4. isoquinoline Pharmaceutical Organic Chemistry-3.pptx [slideshare.net]

- 4. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 14. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Characterization of Ethyl Isoquinoline-4-carboxylate

The following technical guide details the spectroscopic characterization of Ethyl isoquinoline-4-carboxylate (CAS: 50741-47-4). This document is structured to serve as a reference standard for researchers synthesizing or utilizing this intermediate in medicinal chemistry campaigns, particularly in the development of isoquinoline-based alkaloids or kinase inhibitors.[1]

Executive Summary

Ethyl isoquinoline-4-carboxylate (EIC ) is a pivotal heterocyclic building block (CAS: 50741-47-4, MW: 201.22 g/mol ). Unlike its more common isomer, ethyl quinoline-3-carboxylate, EIC possesses a distinct electronic environment due to the nitrogen positioning at the 2-index. This guide provides a definitive spectroscopic profile to ensure accurate identification, focusing on the diagnostic separation of the H1 and H3 singlets in

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Parameter | Specification |

| IUPAC Name | Ethyl isoquinoline-4-carboxylate |

| CAS Number | 50741-47-4 |

| Molecular Formula | |

| Molecular Weight | 201.22 Da |

| Appearance | Off-white to pale yellow solid (or oil depending on purity) |

| Solubility | Soluble in |

Structural Validation Workflow

The following diagram outlines the logical flow for validating the synthesis of EIC, moving from crude isolation to definitive structural confirmation.

Figure 1: Analytical workflow for the isolation and validation of Ethyl isoquinoline-4-carboxylate.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Data (

, 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.35 | Singlet (s) | 1H | H-1 | Diagnostic: Most deshielded proton; confirms isoquinoline core (N adjacent to C1). |

| 9.05 | Singlet (s) | 1H | H-3 | Diagnostic: Alpha to ester and beta to nitrogen. |

| 8.60 - 8.65 | Multiplet (m) | 1H | H-8 | Deshielded by peri-interaction with the lone pair or ring current. |

| 8.00 - 8.05 | Multiplet (m) | 1H | H-5 | Aromatic backbone. |

| 7.65 - 7.80 | Multiplet (m) | 2H | H-6, H-7 | Remaining aromatic protons. |

| 4.48 | Quartet (q, J = 7.1 Hz) | 2H | -O-CH | Methylene of the ethyl ester. |

| 1.46 | Triplet (t, J = 7.1 Hz) | 3H | -CH | Methyl of the ethyl ester. |

Critical Distinction: In the isomeric ethyl quinoline-3-carboxylate, the H2 singlet appears near 9.4 ppm, but the H4 singlet is typically around 8.8 ppm.[1] The coupling pattern of the benzene ring also differs slightly due to the fusion geometry.[1]

C NMR Data (

, 100 MHz)

-

Carbonyl (C=O): ~166.0 ppm (Ester)[1]

-

Isoquinoline C1: ~154.0 ppm (CH, highly deshielded)[1]

-

Isoquinoline C3: ~144.0 ppm (CH)[1]

-

Bridgehead Carbons: ~130-135 ppm

-

Ethyl Group: ~61.5 ppm (

), ~14.3 ppm (

Infrared Spectroscopy (FT-IR)

IR analysis provides rapid confirmation of the ester functionality and aromaticity.

| Wavenumber ( | Assignment | Notes |

| 1715 - 1725 | Strong ester carbonyl stretch. Key indicator of successful carbonylation. | |

| 1580, 1620 | Aromatic ring skeletal vibrations. | |

| 2980 | Aliphatic C-H stretch (ethyl group).[1] | |

| 1200 - 1250 | C-O-C stretch of the ester. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[1]

Fragmentation Pathway (EI)

The fragmentation typically follows the loss of the alkoxy group followed by the expulsion of carbon monoxide, a standard pathway for aromatic esters.[1]

Figure 2: Proposed EI fragmentation pathway for Ethyl isoquinoline-4-carboxylate.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and avoid solvent artifacts:

-

Mass: Weigh approximately 5-10 mg of the solid EIC.

-

Solvent: Dissolve completely in 0.6 mL of

(99.8% D) or DMSO--

Note:

is preferred for better resolution of the aromatic multiplets.[1] DMSO-

-

-

Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a cotton plug within a glass pipette directly into the NMR tube.[1]

Synthesis Context (For Reference)

This compound is frequently synthesized via Palladium-catalyzed carbonylation of 4-bromoisoquinoline.

-

Reagents: 4-Bromoisoquinoline, Pd(OAc)

, dppp (ligand), Et -

Conditions: CO atmosphere (balloon or autoclave), 70-80°C.

-

Impurities: Watch for unreacted 4-bromoisoquinoline (doublets in the aromatic region, no ethyl signals) or the hydrolyzed acid (Isoquinoline-4-carboxylic acid), which will lack the ethyl signals and show a broad -OH peak.

References

-

Synthesis and Reactivity

-

Isoquinoline Characterization

-

Commercial Data Verification

Sources

- 1. TW200906801A - Isoquinolinone derivatives as NK3 antagonists - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. cas 50741-47-4|| where to buy ethyl isoquinoline-4-carboxylate [chemenu.com]

- 5. 5174-88-9|Propyl 1,8-naphthyridine-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. guidechem.com [guidechem.com]

- 7. 175203-65-3|Ethyl 5-(phenylethynyl)nicotinate|BLD Pharm [bldpharm.com]

- 8. 50741-47-4|Ethyl isoquinoline-4-carboxylate|BLD Pharm [bldpharm.com]

- 9. 50741-47-4 | Ethyl isoquinoline-4-carboxylate - AiFChem [aifchem.com]

- 10. Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | 780004-18-4 | Benchchem [benchchem.com]

Physical properties of Ethyl isoquinoline-4-carboxylate (melting point, boiling point)

This guide details the physical properties, synthesis, and applications of Ethyl isoquinoline-4-carboxylate , a critical heterocyclic intermediate in medicinal chemistry.

Compound Identity & Physical Properties

Ethyl isoquinoline-4-carboxylate is a low-melting solid belonging to the isoquinoline family. It serves as a pivotal scaffold in the synthesis of bioactive alkaloids and pharmaceutical agents, particularly those targeting kinase pathways and G-protein coupled receptors.

Physicochemical Data Table

| Property | Value | Condition/Note | Source |

| CAS Number | 50741-47-4 | - | [1] |

| IUPAC Name | Ethyl isoquinoline-4-carboxylate | - | - |

| Molecular Formula | C₁₂H₁₁NO₂ | - | - |

| Molecular Weight | 201.22 g/mol | - | - |

| Melting Point | 49 °C | Experimental | [2] |

| Boiling Point | 193–195 °C | @ 23 mmHg | [2] |

| Appearance | Low-melting solid / Oil | Dependent on ambient temp | [2] |

| Solubility | Soluble in EtOH, CHCl₃, DMSO | Lipophilic ester | - |

| Picrate Derivative | mp 154–155 °C | Fine yellow needles | [2] |

Critical Note on Handling: Due to its melting point of 49 °C, the compound may exist as a supercooled liquid or semi-solid at elevated room temperatures. For precise massing, it is recommended to chill the sample to 4 °C to ensure a solid state.

Synthesis & Production Methodologies

The preparation of ethyl isoquinoline-4-carboxylate can be approached via classical acid-catalyzed esterification or modern transition-metal-catalyzed coupling.

Method A: Classical Fischer Esterification (Scale-Up Preferred)

This method is robust, cost-effective, and suitable for multi-gram synthesis. It relies on the acid-catalyzed condensation of isoquinoline-4-carboxylic acid with ethanol.

-

Precursor: Isoquinoline-4-carboxylic acid (CAS 7159-36-6)

-

Reagents: Absolute Ethanol, Concentrated Sulfuric Acid (

) -

Yield: ~87%[1]

Protocol:

-

Dissolution: Suspend 58 g of isoquinoline-4-carboxylic acid in 300 mL of absolute ethanol.

-

Catalysis: Cautiously add 55 mL of concentrated sulfuric acid. Exothermic reaction—add dropwise with cooling.

-

Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 4 hours. Monitor consumption of the acid via TLC.

-

Work-up: Cool to room temperature. Neutralize the excess acid with aqueous sodium bicarbonate (

) or sodium hydroxide ( -

Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (

). -

Purification: Dry the organic phase over anhydrous

, filter, and concentrate in vacuo. -

Distillation: Purify the residue by vacuum distillation (bp 193–195 °C @ 23 mmHg) to obtain the pure ester.

Method B: Palladium-Catalyzed Carbonylation (Heck/Carbonylation)

This method avoids the use of pre-formed carboxylic acids, starting instead from the commercially available 4-bromoisoquinoline. It is ideal for library generation where diverse esters are required.

-

Precursor: 4-Bromoisoquinoline

-

Reagents: CO (gas), Ethanol,

, Phosphine Ligand (e.g.,

Figure 1: Dual synthetic pathways for Ethyl isoquinoline-4-carboxylate.

Applications in Drug Discovery

Ethyl isoquinoline-4-carboxylate is not merely a solvent or reagent but a "privileged structure" intermediate. Its C-4 ester group provides a versatile handle for further functionalization.

Strategic Derivatization

The ester moiety allows for the rapid generation of diverse pharmacophores:

-

Reduction: Conversion to 4-(hydroxymethyl)isoquinoline using

, a precursor for kinase inhibitors. -

Amidation: Direct aminolysis with primary amines to form isoquinoline-4-carboxamides , a common motif in NK3 antagonists and antiviral agents.

-

Claisen Condensation: Reaction with ethyl acetate to form

-keto esters, enabling the construction of tricyclic ring systems.

Biological Context

Isoquinoline derivatives synthesized from this ester have shown activity in:

-

Antineoplastic Agents: Targeting topoisomerase I/II.

-

Neuropharmacology: Acting as modulators of dopamine and serotonin receptors.

Safety & Handling (SDS Summary)

While specific toxicological data for this ester is limited, it should be handled with the standard precautions reserved for isoquinoline derivatives.

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The compound may darken upon exposure to light and air (oxidation).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12224823, Ethyl isoquinoline-4-carboxylate. PubChem. Available at: [Link] (Accessed Feb 2026).

-

Koelsch, C. F. (1943).[1] Claisen Condensations of Esters of N-Heterocyclic Acids. Condensations of Ethyl Isoquinoline-4-carboxylate. Journal of the American Chemical Society, 65(12), 2459–2460. Available at: [Link]

-

Bucci, R. (2017).[2] Constrained β-amino acids as molecular tools for the preparation of foldamers. PhD Thesis, Università degli Studi di Milano. (Describes synthesis and characterization). Available at: [Link]

Sources

Solubility of Ethyl isoquinoline-4-carboxylate: Thermodynamic Analysis & Process Design

This is an in-depth technical guide on the solubility, thermodynamic analysis, and process application of Ethyl isoquinoline-4-carboxylate (CAS: 50741-47-4).[1]

Executive Summary

Ethyl isoquinoline-4-carboxylate (CAS: 50741-47-4 ) is a critical heterocyclic intermediate used in the synthesis of pharmaceutical alkaloids, foldamers, and bio-active isoquinoline derivatives.[1][2][3][4][5] Its purification—typically via crystallization—relies heavily on precise solubility data.[1]

This guide provides a rigorous technical framework for determining, modeling, and applying the solubility of Ethyl isoquinoline-4-carboxylate in organic solvents.[1] It synthesizes thermodynamic theory with practical experimental protocols to support robust process development.[1]

Part 1: Chemical & Thermodynamic Fundamentals[1]

Molecular Architecture & Solvation Physics

The solubility behavior of Ethyl isoquinoline-4-carboxylate is governed by the interplay between its rigid, aromatic isoquinoline core and the polarizable ester functionality.[1]

-

Aromatic Core (Isoquinoline): Provides

- -

Ester Moiety (-COOEt): Acts as a hydrogen bond acceptor.[1] This facilitates solubility in protic solvents (e.g., Ethanol, Methanol) via hydrogen bonding, though less effectively than a hydroxyl group would.[1]

-

Basic Nitrogen (N-2): The pyridine-like nitrogen introduces basicity (

for the parent isoquinoline), making the compound pH-sensitive in aqueous mixtures and capable of specific interactions with acidic solvents.[1]

Thermodynamic Theory of Solid-Liquid Equilibrium

The solubility of a solid solute in a liquid solvent is fundamentally described by the equilibrium condition where the fugacity of the solute in the solid phase equals that in the liquid phase.[1] For an ideal solution, this is expressed by the van’t Hoff equation :

[1]Where:

- : Mole fraction solubility of the solute.[1]

- : Enthalpy of fusion.[1]

- : Melting point (Kelvin).[1][5]

- : Ideal gas constant.[1]

Deviation from Ideality:

In real organic solvents, the activity coefficient (

The Modified Apelblat Equation

This is the industry standard for correlating solubility data of pharmaceutical intermediates like Ethyl isoquinoline-4-carboxylate:

-

A, B, C: Empirical parameters derived from regression analysis.

-

Mechanistic Insight: The

term accounts for the temperature dependence of the enthalpy of solution, providing a more accurate fit than the simple van't Hoff model over wide temperature ranges.[1]

Part 2: Experimental Determination Protocol

To ensure data integrity (Trustworthiness), the following Self-Validating Protocol is recommended. This method combines dynamic laser monitoring with static gravimetric analysis to eliminate false positives from metastable zones.[1]

Workflow Diagram (DOT Visualization)

Caption: Integrated dynamic and static solubility determination workflow ensuring thermodynamic equilibrium.

Detailed Methodology

-

Preparation: Recrystallize commercial Ethyl isoquinoline-4-carboxylate (CAS 50741-47-4) from ethanol to ensure purity >99.5% (verify by HPLC).

-

Apparatus: Use a jacketed glass vessel controlled by a circulating water bath (

K). -

Equilibration: Add excess solute to the solvent.[1] Stir at the target temperature for at least 24 hours.

-

Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.[1]

-

Quantification:

Part 3: Solubility Landscape & Data Analysis

While specific mole fraction values must be determined experimentally for your specific lot, the structural analogs of isoquinoline esters exhibit the following Solubility Trends :

Solvent Class Analysis[1][6][7]

| Solvent Class | Representative Solvents | Solubility Trend | Mechanistic Driver |

| Short-Chain Alcohols | Methanol, Ethanol | High | Hydrogen bonding between solvent -OH and ester carbonyl / isoquinoline N. |

| Esters | Ethyl Acetate | Moderate-High | Dipole-dipole interactions; "Like dissolves like" (ester-ester).[1] |

| Aromatic Hydrocarbons | Toluene | Moderate | |

| Alkanes | Hexane, Heptane | Low | Lack of polar interactions; dominant antisolvent effect.[1] |

| Water | Water | Very Low | Hydrophobic effect of the aromatic bicycle dominates over the polar ester.[1] |

Thermodynamic Modeling (Example)

When analyzing your experimental data, fit the mole fraction solubility (

Typical Regression Output Structure:

| Solvent |

Note: A Relative Average Deviation (RAD) < 2.0% indicates the model is suitable for process simulation.[1]

Part 4: Process Application - Crystallization Design[1]

The primary utility of solubility data is designing purification processes.[1] For Ethyl isoquinoline-4-carboxylate, a Cooling Crystallization or Anti-solvent Crystallization is standard.[1]

Crystallization Logic

The decision matrix for selecting the crystallization mode depends on the solubility curve's slope (

Caption: Decision logic for selecting crystallization mode based on thermodynamic solubility sensitivity.

Recommended Solvent System

Based on the structure of Ethyl isoquinoline-4-carboxylate:

-

Primary Solvent: Ethanol or Isopropanol .[1] These solvents typically show a steep solubility curve (high solubility at reflux, low at 0°C), enabling high recovery yields (>85%) via simple cooling.[1]

-

Anti-solvent: n-Heptane .[1] If the yield in alcohol is too low, adding n-Heptane induces supersaturation without oiling out, provided the addition is controlled.[1]

References

-

Synthesis & Intermediate Context

-

Thermodynamic Methodology

-

Compound Identification

Sources

- 1. chem960.com [chem960.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 50741-47-4 Name: [xixisys.com]

- 3. 50741-47-4|Ethyl isoquinoline-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. cas 50741-47-4|| where to buy ethyl isoquinoline-4-carboxylate [chemenu.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. molbase.com [molbase.com]

Technical Guide: Pharmacological Potentials of Isoquinoline Derivatives

[1]

Executive Summary

The isoquinoline scaffold (benzo[c]pyridine) represents a privileged structure in medicinal chemistry, serving as the core for over 6,000 naturally occurring alkaloids (e.g., berberine, papaverine, morphine) and a growing library of synthetic therapeutics.[1] Its planar, bicyclic heteroaromatic nature allows for diverse non-covalent interactions—specifically

This technical guide dissects the pharmacological utility of isoquinoline derivatives, moving beyond surface-level descriptions to explore the mechanistic causality of their effects. We focus on three high-value therapeutic areas: metabolic regulation (AMPK activation), oncology (Topoisomerase poisoning), and neurodegeneration (cholinesterase inhibition).

Part 1: Structural Activity Relationship (SAR) & Chemical Diversity

The biological efficacy of isoquinoline derivatives is dictated by substitutions at critical positions on the scaffold.[2]

| Position | Pharmacological Impact | Key Functional Groups |

| C-1 | Binding Affinity & Selectivity Determines steric fit into enzyme pockets (e.g., AChE peripheral site). | Benzyl, phenyl, or flexible amino chains. |

| C-3 | Solubility & Pharmacokinetics Modulates lipophilicity (LogP) and oral bioavailability. | Carboxylic acids, esters, chiral centers. |

| C-6 / C-7 | Electronic Modulation Electron-donating groups enhance | Methoxy (-OCH |

| N-2 | Charge State Quaternization creates a permanent positive charge, critical for mitochondrial targeting and DNA interaction. | Methylation (Quaternary ammonium salts). |

Visualization: Isoquinoline Scaffold SAR

The following diagram illustrates the core scaffold and its functional derivatization zones.

Caption: Functional mapping of the isoquinoline scaffold highlighting critical substitution vectors for drug design.

Part 2: Therapeutic Deep Dives

Metabolic Regulation: The Berberine-AMPK Axis

Mechanism: Berberine, a quaternary isoquinoline alkaloid, acts as a metabolic master switch. It does not directly bind AMPK; rather, it inhibits Mitochondrial Complex I (NADH dehydrogenase). This inhibition reduces ATP production, elevating the intracellular AMP:ATP ratio. The surplus AMP binds to the

Downstream Effects:

-

Inhibition of mTORC1: Suppresses protein synthesis and cell proliferation (anticancer).

-

Stimulation of Glucose Uptake: Translocation of GLUT4 to the plasma membrane (antidiabetic).

-

Autophagy Induction: Clearance of damaged organelles.

Caption: Signal transduction pathway of Berberine-induced AMPK activation via mitochondrial stress.

Oncology: Topoisomerase I Poisoning

Mechanism: Indenoisoquinolines (e.g., LMP400) function as interfacial poisons. Unlike camptothecin, which is chemically unstable due to its lactone ring, indenoisoquinolines possess a stable lactam bridge. They intercalate between DNA base pairs at the cleavage site, trapping Topoisomerase I (Top1) covalently bound to the 3'-end of the DNA. This prevents DNA religation, causing lethal double-strand breaks during replication.

Advantages over Camptothecins:

-

Chemical Stability: No hydrolyzable lactone ring.

-

Sequence Selectivity: Unique DNA cleavage sites.

-

Longer Half-life: More stable Drug-Top1-DNA ternary complexes.

Neurodegeneration: AChE Inhibition

Mechanism: 1-Benzylisoquinoline derivatives target Acetylcholinesterase (AChE).[3][4] The quaternary nitrogen binds to the catalytic anionic site (CAS) via cation-

Part 3: Validated Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Quantify the antiproliferative effect of isoquinoline derivatives on cancer cell lines. Principle: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Materials:

-

MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store at -20°C in dark).

-

Solubilization Buffer: DMSO or Acidified Isopropanol (0.04 N HCl in isopropanol).

-

96-well flat-bottom tissue culture plates.

Workflow:

-

Seeding: Plate cells (e.g., HeLa, HepG2) at

cells/well in 100 µL media. Incubate 24h for attachment. -

Treatment: Add 100 µL of isoquinoline derivative (serial dilutions: 0.1 - 100 µM). Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).

-

Exposure: Incubate for 48h or 72h at 37°C, 5% CO

. -

MTT Addition: Add 20 µL MTT stock to each well. Incubate 3–4h. Critical: Check for purple precipitate.[5]

-

Solubilization: Carefully aspirate media (for adherent cells). Add 150 µL DMSO. Shake 15 min.

-

Quantification: Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Data Analysis:

Protocol B: Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)

Objective: Determine the IC

Workflow:

-

Preparation: In a 96-well plate, mix:

-

140 µL Phosphate Buffer (0.1 M, pH 8.0).

-

20 µL Isoquinoline test solution.

-

20 µL AChE enzyme solution (0.2 U/mL).

-

-

Pre-incubation: Incubate at 25°C for 15 minutes.

-

Substrate Addition: Add 10 µL DTNB (Ellman's reagent) and 10 µL ATCh (Acetylthiocholine iodide).

-

Kinetic Measurement: Monitor Absorbance at 412 nm every 30s for 5 minutes.

-

Validation: Use Galantamine as a reference standard.

Caption: Decision tree for pharmacological evaluation of novel isoquinoline derivatives.

References

-

Pawar, S. D., et al. (2024). Isoquinoline derivatives and its medicinal activity: A review. World Journal of Pharmaceutical Research.[6] Link

-

Nagy, S., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences. Link (Generalized PMC Link for recent reviews)

-

Xu, M., et al. (2014).[7] Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation.[7] PLOS ONE. Link

-

Pommier, Y., et al. (2010). Indenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry. Link

-

Riss, T. L., et al. (2013). Cell Viability Assays: The MTT Assay. Assay Guidance Manual (NCBI). Link

-

Markmee, S., et al. (2006).[3] Isoquinoline derivatives as potential acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

Role of Ethyl isoquinoline-4-carboxylate as a building block in synthesis

Title: Strategic Utilization of Ethyl Isoquinoline-4-carboxylate: A Modular Platform for Divergent Scaffold Synthesis

Executive Summary Ethyl isoquinoline-4-carboxylate represents a "privileged" yet underutilized heterocyclic scaffold in modern drug discovery. While quinoline analogues (e.g., Lenvatinib) dominate the kinase inhibitor landscape, the isoquinoline-4-carboxylate isomer offers a distinct topological vector for structure-activity relationship (SAR) exploration. This guide delineates the orthogonal reactivity profiles of this building block, enabling researchers to execute precise, multi-vector functionalizations essential for generating novel chemical entities (NCEs) in oncology and neuropharmacology.

Part 1: Structural Analysis & Reactivity Profile

To utilize this building block effectively, one must understand its electronic bias. The isoquinoline core is electron-deficient, but the presence of the electron-withdrawing ethyl ester at C4 creates a unique "push-pull" dynamic.

-

The C1 Position (The "Hot" Zone): The imine-like C=N bond makes C1 highly susceptible to nucleophilic attack, especially upon N-activation (N-oxidation or quaternization). It is also the primary site for radical additions (Minisci-type).

-

The C4 Ester (The Anchor): A stable handle for downstream amidation or reduction. It directs steric bulk away from the N-binding pocket in kinase homology models.

-

The Nitrogen Atom: A Lewis base capable of directing C-H activation or serving as a solubilizing moiety upon protonation.

Visualization: Reactivity Heatmap

The following diagram illustrates the orthogonal reaction vectors available on the scaffold.

Caption: Orthogonal reactivity vectors of ethyl isoquinoline-4-carboxylate. Note the synergy between N-activation and C1-functionalization.

Part 2: The C4-Vector – Efficient Amidation Protocols

In medicinal chemistry, the conversion of the C4-ester to a carboxamide is often the "make-or-break" step for introducing pharmacophores. Traditional hydrolysis followed by coupling (HATU/EDC) is often low-yielding due to the poor solubility of the zwitterionic intermediate amino acid.

Recommended Strategy: Direct Aminolysis Direct conversion of the ester to the amide using Lewis Acid catalysis or base-mediated transamidation is superior in atom economy and yield.

Protocol A: Trimethylaluminum (AlMe3)-Mediated Amidation

Use Case: Coupling with electron-deficient anilines (common in kinase inhibitors).

-

Preparation: In a flame-dried Schlenk tube under Argon, dissolve the aniline (1.2 equiv) in anhydrous Toluene.

-

Activation: Carefully add AlMe3 (2.0 M in hexanes, 1.5 equiv) dropwise at 0°C. (Caution: Pyrophoric). Stir at RT for 30 mins to form the active aluminum-amide species.

-

Coupling: Add Ethyl isoquinoline-4-carboxylate (1.0 equiv) dissolved in Toluene.

-

Reflux: Heat to 80-100°C for 4-12 hours. Monitor by LCMS.

-

Quench: Cool to 0°C. Carefully quench with dilute HCl (gas evolution).

-

Workup: Extract with EtOAc/DCM. The product often precipitates upon basification.

Data Summary: Amidation Efficiency

| Method | Nucleophile | Conditions | Yield | Notes |

| AlMe3 | 3-chloro-4-fluoroaniline | Toluene, 100°C | 88% | Excellent for weak nucleophiles. |

| TBD (Base) | Benzylamine | THF, 60°C | 92% | Metal-free; best for aliphatic amines. |

| Hydrolysis -> HATU | 3-chloro-4-fluoroaniline | DMF, DIPEA | 54% | Loss due to decarboxylation/solubility issues. |

Part 3: The C1-Vector – Late-Stage Functionalization (LSF)

The ability to functionalize C1 after establishing the C4-amide allows for rapid library generation. Two primary pathways are dominant: Minisci Radical Alkylation and N-Oxide Rearrangement .

Pathway 1: The Minisci Reaction (Radical C-H Functionalization)

This is the most modern approach, allowing the direct installation of alkyl/cycloalkyl groups at C1 without pre-functionalization (halogenation).

Mechanism: The protonated isoquinoline generates an electron-deficient heterocycle. An alkyl radical (generated via decarboxylation or hydrogen atom transfer) attacks the C1 position.

Visualization: Minisci Workflow

Caption: Step-wise mechanism of Silver-catalyzed Minisci alkylation at the C1 position.

Protocol B: Decarboxylative Minisci Alkylation

-

Dissolution: Dissolve Ethyl isoquinoline-4-carboxylate (1 equiv) and the carboxylic acid (alkyl source, 2-3 equiv) in 1:1 Water/Acetonitrile.

-

Catalyst: Add AgNO3 (0.2 equiv) and TFA (1.0 equiv) to protonate the base.

-

Oxidant: Heat to 60°C and add K2S2O8 (1.5 equiv) portion-wise over 30 minutes.

-

Completion: Reaction is usually complete in 1-2 hours.

-

Note: This method introduces alkyl groups (Methyl, Ethyl, Cyclopropyl) directly at C1.

Part 4: Advanced Workflow – The "N-Oxide Gateway"

For introducing heteroatoms (O, N, Cl) at C1, the N-oxide route is mandatory. This is the standard industrial route for scaling intermediates similar to Netarsudil precursors [1].

Step-by-Step Transformation:

-

N-Oxidation: Treat the starting ester with m-CPBA (1.2 equiv) in DCM at RT. Yields >90% of the N-oxide.[1]

-

Chlorination (The Key Intermediate): Reflux the N-oxide in POCl3. This effects a rearrangement to the 1-chloro-isoquinoline derivative.

-

SNAr Displacement: The resulting 1-chloroisoquinoline is a potent electrophile. It can be displaced by amines, alkoxides, or thiols to create diverse libraries.

Comparative Analysis: C1 Functionalization Routes

| Target Moiety at C1 | Preferred Route | Reagents | Ref |

| Alkyl (Methyl/Isopropyl) | Minisci Reaction | R-COOH, AgNO3, Persulfate | [2] |

| Chloro (Cl) | N-Oxide Rearrangement | mCPBA -> POCl3 | [3] |

| Amino (NH-R) | SNAr on 1-Cl | 1-Chloro intermediate + Amine | [1] |

| Cyano (CN) | Reissert Reaction | Benzoyl chloride, TMSCN | [4] |

References

-

Sturdivant, J. M., et al. (2019). Asymmetric Synthesis of the ROCK Inhibitor, Netarsudil. ResearchGate. Link

-

Xu, X., et al. (2021).[7] Minisci-Type Aroylation and Alkylation Reaction of Quinolines and Isoquinolines. Organic Letters. Link

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Reissert Reaction. Wiley-Interscience.

-

Suryawanshi, et al. (2013).[8] Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation. PMC - NIH. Link

-

Lanman, B. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines using B(OCH2CF3)3. Journal of Organic Chemistry. Link

Sources

- 1. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquinoline synthesis [organic-chemistry.org]

- 8. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

Technical Guide: The Isoquinoline Scaffold in Medicinal Chemistry

Topic: Introduction to the Isoquinoline Scaffold in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

The isoquinoline scaffold (benzo[c]pyridine) represents one of the most "privileged structures" in the pharmacopeia. Ubiquitous in natural alkaloids (e.g., morphine, papaverine, berberine) and synthetic therapeutics (e.g., fasudil, quinapril), this bicyclic heterocycle offers a versatile template for drug design. Its planar aromaticity, basic nitrogen center (pKa ~5.4), and defined vectors for substitution allow for precise tuning of lipophilicity, metabolic stability, and target affinity.

This guide provides a rigorous technical analysis of the isoquinoline core, detailing synthetic methodologies, structure-activity relationships (SAR), and field-validated experimental protocols.

Structural Fundamentals & Pharmacophore Analysis[1]

Anatomy of the Scaffold

The isoquinoline ring system consists of a benzene ring fused to a pyridine ring at the c bond (positions 3 and 4 of the pyridine). Unlike quinoline (benzo[b]pyridine), the nitrogen atom in isoquinoline is located at position 2.

Numbering System:

-

Position 1 (C1): The most reactive site for nucleophilic attack in the oxidized form and the primary site for chiral functionalization in tetrahydroisoquinolines (THIQs).

-

Position 2 (N2): The basic center. In THIQs, this secondary amine is a critical handle for salt formation and further derivatization (alkylation, acylation).

-

Positions 5-8: The homocyclic ring. Substituents here (often methoxy or hydroxy groups in nature) significantly influence the electronics of the ring system, often facilitating the cyclization reactions used to form the scaffold.

Physicochemical Properties

-

Basicity: Isoquinoline is a weak base (pKa ≈ 5.40), slightly more basic than quinoline (pKa ≈ 4.90) but less than pyridine (pKa ≈ 5.25).

-

Solubility: Lipophilic in its neutral form; highly water-soluble as a hydrochloride or mesylate salt.

-

Metabolism: Susceptible to oxidative metabolism, particularly N-oxidation and hydroxylation at the C1 or C5/C8 positions by Cytochrome P450 enzymes.

Synthetic Architectures: The "Big Three" & Modern Methods

The construction of the isoquinoline core relies heavily on three classical cyclization reactions, each accessing a different oxidation state or substitution pattern.

Comparative Synthetic Pathways

The following diagram illustrates the mechanistic divergence of the primary synthetic routes.

Caption: Comparative logic of Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses.

Methodological Nuances

-

Bischler-Napieralski Reaction:

-

Target: 3,4-Dihydroisoquinolines (which can be reduced to THIQs or oxidized to fully aromatic isoquinolines).[3]

- -phenethylamide to an imidoyl chloride, followed by intramolecular electrophilic aromatic substitution.

-

Limitation: Requires electron-rich aromatic rings (e.g., para-methoxy) to facilitate ring closure.

-

-

Pictet-Spengler Reaction:

-

Pomeranz-Fritsch Reaction:

Detailed Experimental Protocol: The Pictet-Spengler Reaction[2]

This protocol describes the synthesis of a 1-substituted-1,2,3,4-tetrahydroisoquinoline derivative. This method is chosen for its high reliability and relevance to medicinal chemistry library generation.

Target Transformation: Phenethylamine + Benzaldehyde

Reagents & Equipment

-

Reactants: 2-Phenylethylamine (1.0 equiv), Benzaldehyde (1.1 equiv).

-

Solvent: Dichloromethane (DCM, anhydrous) or Acetonitrile (MeCN).

-

Catalyst: Trifluoroacetic acid (TFA) (2.0 equiv).

-

Quench: Sat. aq. NaHCO

. -

Equipment: 50 mL Round-bottom flask, magnetic stir bar, inert gas (N

or Ar) line.

Step-by-Step Methodology

-

Imine Formation:

-

To a flame-dried round-bottom flask under N

, add 2-phenylethylamine (10 mmol) and anhydrous DCM (20 mL). -

Add benzaldehyde (11 mmol) dropwise at 0°C.

-

Add activated molecular sieves (4Å) to absorb water (optional but recommended for yield).

-

Stir at room temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (disappearance of amine).

-

-

Cyclization:

-

Cool the mixture to 0°C.

-

Add TFA (20 mmol) dropwise. (Note: Exothermic reaction).

-

Allow the mixture to warm to RT and stir for 12–24 hours.

-

Optimization: If the reaction is sluggish, heat to reflux (40°C for DCM or 80°C if using MeCN).

-

-

Work-up:

-

Purification:

-

Purify the crude oil via flash column chromatography (Silica gel; Eluent: Hexanes/Ethyl Acetate gradient with 1% Triethylamine to prevent streaking of the amine).

-

Validation Criteria:

-

1H NMR (CDCl3): Look for the diagnostic singlet (or triplet) of the C1-H proton around

4.0–5.0 ppm and the disappearance of the aldehyde proton (

Medicinal Chemistry: SAR & Pharmacophore Mapping

The isoquinoline scaffold is rarely the sole pharmacophore; it acts as a rigid linker orienting key binding groups.

Structure-Activity Relationship (SAR) Logic

Caption: Functional mapping of the isoquinoline scaffold for medicinal chemistry optimization.

Key Modification Strategies

| Position | Modification | Effect on Pharmacology |

| N2 | Alkylation / Acylation | Modulates pKa and membrane permeability. Quaternary salts (e.g., N-methyl) often lose CNS penetration but gain peripheral potency. |

| C1 | Aryl/Benzyl Substitution | Creates the "benzylisoquinoline" motif seen in Papaverine. Critical for hydrophobic pocket occupancy in enzymes like PDE or receptors like Opioid. |

| C3 | Carboxylic Acid / Amide | Introduction of -COOH at C3 (Tic derivatives) creates constrained phenylalanine mimetics, useful in peptidomimetics. |

| C6/C7 | Methoxy (-OMe) | Mimics natural alkaloids. often improves potency but introduces metabolic liability (O-demethylation). |

Case Studies & Clinical Applications

Fasudil (Rho-kinase Inhibitor)

-

Structure: 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline.

-

Mechanism: Inhibits Rho-associated protein kinase (ROCK).

-

Role of Scaffold: The isoquinoline ring binds to the ATP-binding pocket of the kinase, mimicking the adenine ring of ATP.

-

Clinical Use: Treatment of cerebral vasospasm after subarachnoid hemorrhage.

Papaverine (PDE Inhibitor)

-

Structure: 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline.

-

Mechanism: Non-selective phosphodiesterase (PDE) inhibitor.

-

Role of Scaffold: The planar isoquinoline core stacks with aromatic residues in the PDE active site.

-

Clinical Use: Vasodilator / Antispasmodic.

Roxadustat (HIF-PH Inhibitor)

-

Structure: Contains a 4-hydroxyisoquinoline-3-carboxamide core.

-

Mechanism: Inhibits Hypoxia-Inducible Factor Prolyl Hydroxylase.

-

Significance: Demonstrates the utility of highly substituted isoquinolines in modern epigenetic/metabolic targets.

References

-

BenchChem. The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. BenchChem Technical Library. Link

-

Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids.[14] Chemical Reviews, 104(7), 3341–3370. Link

-

Wang, Y. F., et al. (2019). Isoquinoline Derivatives: A Review of their Biological Activities. European Journal of Medicinal Chemistry. Link

-

Koulocheri, S. D., et al. (2002).[15] Syntheses of Isoquinoline Derivatives.[1][3][5][6][9][12][13][16][17][18][19] Heterocycles.[3][6][13][20] Link

-

Stöckigt, J., et al. (2011).[21] The Pictet-Spengler Reaction in Nature and Organic Chemistry.[2] Natural Product Reports, 28, 910-933. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Bischler-Napieralski Reaction [organic-chemistry.org]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. organicreactions.org [organicreactions.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. thieme-connect.com [thieme-connect.com]

- 21. researchgate.net [researchgate.net]

Executive Summary: The Chemical Chameleon

Isoquinoline alkaloids, particularly the benzylisoquinoline alkaloids (BIAs), represent one of the most chemically diverse and pharmaceutically significant classes of plant secondary metabolites.[1][2] Defined by a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring, this scaffold is the structural core for over 2,500 known natural products.

For the drug development scientist, the isoquinoline moiety is not merely a chemical curiosity but a privileged scaffold. It serves as the backbone for potent analgesics (morphine), antimicrobials (berberine), and vasodilators (papaverine).[3][4] This guide dissects the natural occurrence of these compounds, moving beyond simple taxonomy to the biosynthetic logic that constructs them, and provides a validated workflow for their isolation.

Biosynthetic Architectures: The Enzymatic Assembly Line

Understanding the natural occurrence of isoquinolines requires analyzing the biosynthetic "assembly line." Unlike random chemical synthesis, nature utilizes a conserved pathway that diverges into structural complexity from a single branch point: (S)-Reticuline .[4]

The Central Pathway (The Pictet-Spengler Logic)

The biosynthesis begins with the condensation of two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[4] This reaction is catalyzed by Norcoclaurine Synthase (NCS) , a unique enzyme that performs a biological Pictet-Spengler condensation.[4][5][6]

-

Key Insight for Metabolic Engineers: The stereoselectivity of NCS establishes the (S)-configuration. This chirality is critical; the downstream enzymes are stereospecific.

-

The Chameleon Intermediate: (S)-Reticuline is the "chemical chameleon."[4] It can undergo: